ML418 is a selective blocker of the inward rectifier potassium channel Kir7.1, which is encoded by the KCNJ13 gene. This compound has garnered attention due to its sub-micromolar potency (IC50 = 310 nM) and its significant selectivity over other Kir channels, demonstrating at least a 17-fold preference for Kir7.1 compared to Kir1.1, Kir2.1, Kir2.2, Kir2.3, and Kir3.1/3.2, although it exhibits similar potency to Kir6.2/SUR1 . The compound has been characterized for its pharmacological profile and potential therapeutic applications in various biological contexts.
ML418 is classified as a potassium channel blocker specifically targeting the Kir7.1 channel. It was identified through medicinal chemistry efforts aimed at optimizing the structure of related compounds like VU714, focusing on improving potency and selectivity while minimizing off-target effects . The compound's chemical identity is cataloged under CAS number 1928763-08-9, and it is available for research purposes from various suppliers .
The synthesis of ML418 involves a series of strategic modifications to enhance its pharmacological properties. The initial synthesis focused on optimizing the quinoline moiety while maintaining a 4-methyl piperidine component, which was found to be crucial for activity. Structural modifications were explored through a systematic Structure-Activity Relationship analysis, revealing that certain changes, such as substituting chlorine with fluorine or bromine, led to decreased activity . The successful synthesis of ML418 highlights the importance of balancing lipophilicity and selectivity in drug design.
The molecular structure of ML418 features a quinoline ring system linked to a piperidine moiety. The specific arrangement of substituents on these rings contributes to its binding affinity and selectivity for the Kir7.1 channel. Detailed structural data indicate that ML418 binds effectively within the channel's pore, blocking ion flow .
The chemical reactivity of ML418 can be assessed through its interaction with various biological targets and its metabolic pathways in vivo. In pharmacokinetic studies involving intraperitoneal administration in mice, ML418 demonstrated favorable absorption characteristics with a peak concentration (Cmax) of 0.20 µM observed at three hours post-administration (Tmax) . This data suggests that ML418 undergoes minimal metabolic degradation during initial phases after administration.
ML418 exerts its pharmacological effects primarily through blockade of the Kir7.1 potassium channel, which plays a critical role in regulating neuronal excitability and other physiological processes. By inhibiting this channel, ML418 can influence downstream signaling pathways, including activation of melanocortin-4 receptors (MC4R), which are implicated in energy homeostasis and appetite regulation . The precise mechanism involves conformational changes in the channel upon binding of ML418, preventing potassium ions from passing through.
ML418's primary application lies in scientific research focused on understanding potassium channel physiology and the therapeutic potential for disorders associated with dysregulated ion transport. It serves as a valuable tool compound for studying the role of Kir7.1 in various biological systems, including neuronal signaling pathways and metabolic regulation . Additionally, its selective blockade properties may pave the way for novel therapeutic strategies targeting conditions such as obesity or metabolic syndrome.
Kir7.1 adheres to the fundamental architectural blueprint of the Kir channel family yet exhibits critical structural distinctions that define its functional identity. Like all Kir channels, Kir7.1 functions as a homotetrameric complex, with each monomer possessing a simple topology: two transmembrane helices (M1 and M2) flanking a pore-forming loop (H5 or P-loop) containing the canonical potassium channel selectivity filter sequence (T-X-G-Y-G). Cytoplasmic N- and C-termini extend into the intracellular space. However, Kir7.1 shares only approximately 50% amino acid sequence homology with its closest relatives, Kir4.1 and Kir4.2, making it the most divergent member of the Kir family [1] [3].
Table 1: Key Structural Features of Kir7.1 Compared to Representative Kir Channels
Structural Feature | Kir7.1 | Kir4.1 (Typical Strong Inward Rectifier) | GIRK (Kir3.x, G-Protein Gated) |
---|---|---|---|
Subunit Topology | 2 TM domains, P-loop, Cytosolic N/C termini | Same | Same |
Quaternary Structure | Homotetramer | Homotetramer or Heterotetramer (e.g., w/Kir5.1) | Heterotetramer (e.g., Kir3.1/3.2/3.4) |
PIP2 Binding | Essential for activation; Mutations cause disease | Essential for activation | Essential for activation; Gβγ enhances sensitivity |
Key Regulatory Sites | H26 (pHi), N95 (Glycosylation?) | Multiple phosphorylation sites | Gβγ binding domains, PIP2 sites |
Glycosylation Site | Asn95 (Extracellular) | Present | Present |
Heteromerization Capability | No | Yes (Kir5.1, Kir2.1) | Yes (Within Kir3 subfamily) |
Table 2: Disease-Associated Mutations in Kir7.1 (KCNJ13 Gene)
Mutation | Domain/Location | Associated Disease | Primary Functional Consequence |
---|---|---|---|
R162W | Cytoplasmic (PIP2 binding) | Snowflake Vitreoretinal Degeneration (SVD) | Disrupted PIP2 binding; Loss of function |
T153I | Cytoplasmic | Leber Congenital Amaurosis (LCA16) | Trafficking defect; Reduced surface expression |
I120T | Transmembrane (M2?) | Autosomal Recessive Night Blindness? | Altered gating kinetics; Reduced conductance |
Glu119Gly | Transmembrane (M2?) | LCA16 | Likely impaired folding/stability |
I44M | N-terminus (Cytoplasmic) | LCA16 | Unknown; Possibly affects pHi sensitivity |
Kir7.1 functions predominantly as a K+-transporting channel, crucial for maintaining potassium gradients essential for secondary active transport processes and osmotic balance across diverse epithelial and glial barriers. Its unique biophysical properties—small conductance, weak rectification allowing significant outward K+ flux, and low sensitivity to external [K+] fluctuations—make it ideally suited for these roles [1] [3].
Table 3: Primary Physiological Roles of Kir7.1 Across Tissues
Tissue/Cell Type | Subcellular Localization | Primary Physiological Role | Key Functional Partners |
---|---|---|---|
Retinal Pigment Epithelium (RPE) | Apical membrane | K+ secretion into subretinal space; Maintenance of [K+] for photoreceptor function | Na+/K+-ATPase (apical?), Na+-K+-2Cl- cotransporter? |
Oligodendrocytes (CNS White Matter) | Somata plasma membrane | K+ buffering; Maintenance of membrane potential; Cell volume regulation | Kir4.1 (co-expression but not heteromers) |
Hypothalamic Neurons (e.g., PVN) | Postsynaptic membrane | Effector channel for MC4R; Mediates neuronal hyperpolarization; Regulates excitability in energy balance circuits | Melanocortin-4 Receptor (MC4R) |
Kidney Distal Tubules | Apical or Basolateral? | K+ recycling; Supports transepithelial Na+ transport | Na+/K+-ATPase (basolateral) |
Intestinal Epithelium | Apical membrane? | K+ recycling; Supports nutrient absorption | Na+/K+-ATPase, nutrient co-transporters |
Choroid Plexus Epithelium | Apical membrane | K+ transport; Contributes to CSF K+ homeostasis and production | Na+/K+-ATPase, other transporters |
Dysfunction of Kir7.1, primarily through loss-of-function mutations but also potentially via altered expression or regulation, underlies several human diseases and contributes to pathophysiology in others:
The critical roles of Kir7.1 in vision, CNS integrity, and metabolism, coupled with its unique structural and biophysical features, make it a compelling and druggable target for therapeutic intervention. Selective modulators are essential tools for probing channel function and developing novel treatments:
Table 4: Known Kir7.1 Pharmacological Modulators and Research Applications
Modulator | Type | Reported Mechanism | Key Research Findings/Utility | Selectivity Notes |
---|---|---|---|---|
ML418 | Inhibitor | Pore Blocker | First sub-μM selective Kir7.1 blocker; Reversed MC4R antagonist effects in neurons; Validated Kir7.1 role in MC4R signaling | Selective over Kir1.1, Kir2.1, Kir4.1, others |
VU590 | Inhibitor | Not fully defined (likely pore block) | Blocked Kir7.1 currents in oligodendrocytes; Increased OGD vulnerability; Defined Kir7.1 conductance contribution | Selective over Kir4.1; Full profile less public |
VU052 | Inhibitor? | ? | Mentioned in Kir7.1 context; Less characterized than VU590 | Limited public data |
-- | Activator (Research Need) | ? (Pore opening, PIP2 sensitization?) | None identified yet; Critical need for therapeutic exploration | N/A |
-- | Pharmacological Chaperone | Improve folding/trafficking | Potential for rescuing trafficking-deficient mutants (e.g., T153I) | N/A |
The exploration of Kir7.1 pharmacology, spearheaded by tool compounds like ML418 and VU590, is rapidly evolving. The convergence of detailed structural insights, refined physiological understanding, and continued medicinal chemistry efforts promises to unlock the significant therapeutic potential of targeting this unique and vital ion channel.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7